Sch 42495
Overview
Description
SCH-42495: is an orally active neutral metalloendopeptidase (NEP) inhibitor. It exhibits antihypertensive effects and is the ethyl ester prodrug of SCH-42354 . NEP, also known as CD10, plays a crucial role in regulating peptide levels by cleaving them. Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for SCH-42495 involves converting it from its precursor, SCH-42354 . The latter selectively inhibits the hydrolysis of leu-enkephalin and atrial natriuretic factor (ANF) in vitro . Industrial production methods may vary, but the oral ethyl ester form facilitates its administration.
Chemical Reactions Analysis
Reactions: likely undergoes various reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance
Major Products: Hydrolysis yields the active form of , which inhibits NEP.
Scientific Research Applications
SCH-42495: finds applications in:
Cardiovascular Research: Its antihypertensive effects make it valuable for studying blood pressure regulation.
Pulmonary Hypertension: It reduces pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats.
Other Fields: Explore its potential in chemistry, biology, and medicine.
Mechanism of Action
Targets: inhibits NEP, preventing peptide degradation.
Pathways: By preserving peptides, it modulates signaling pathways related to blood pressure and vascular remodeling.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other NEP inhibitors.
Similar Compounds: While stands out, consider exploring related compounds like .
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXPUMRSJGLSF-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136511-43-8 | |
Record name | Sch 42495 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-42495 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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